molecular formula C18H23N3O2S B6930923 N-(5-benzyl-1,3-thiazol-2-yl)-2-ethyl-2-methylmorpholine-4-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-2-ethyl-2-methylmorpholine-4-carboxamide

Cat. No.: B6930923
M. Wt: 345.5 g/mol
InChI Key: AFMVPQCEEGLKSS-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-ethyl-2-methylmorpholine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-ethyl-2-methylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-3-18(2)13-21(9-10-23-18)17(22)20-16-19-12-15(24-16)11-14-7-5-4-6-8-14/h4-8,12H,3,9-11,13H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMVPQCEEGLKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCO1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-ethyl-2-methylmorpholine-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Benzylation: The thiazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Morpholine Ring: The morpholine ring is synthesized by the reaction of diethanolamine with a suitable alkylating agent.

    Coupling Reaction: The final step involves the coupling of the benzylated thiazole with the morpholine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-2-ethyl-2-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, benzyl chloride, and dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and morpholine rings.

    Reduction: Reduced derivatives with potential changes in functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-2-ethyl-2-methylmorpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-ethyl-2-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide
  • N-(5-(4-methoxybenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
  • N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-2-ethyl-2-methylmorpholine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

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